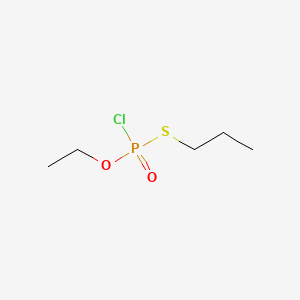

O-Ethyl S-propyl chlorothiophosphate

Description

Properties

CAS No. |

7651-98-1 |

|---|---|

Molecular Formula |

C5H12ClO2PS |

Molecular Weight |

202.64 g/mol |

IUPAC Name |

1-[chloro(ethoxy)phosphoryl]sulfanylpropane |

InChI |

InChI=1S/C5H12ClO2PS/c1-3-5-10-9(6,7)8-4-2/h3-5H2,1-2H3 |

InChI Key |

SGPBCSBJSUYISS-UHFFFAOYSA-N |

Canonical SMILES |

CCCSP(=O)(OCC)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares O-ethyl S-propyl chlorothiophosphate with key analogs:

Key Observations:

Substituent Impact: Profenofos contains a bromo-chlorophenyl group, enhancing its bioactivity against resistant pests like Spodoptera spp. . Ethoprophos lacks aromatic substituents, making it less persistent in soil compared to profenofos . O-Ethyl S-propyl chlorodithiophosphate’s chlorine atom increases its electrophilic reactivity, facilitating covalent binding to acetylcholinesterase .

Metabolic Pathways: Profenofos undergoes CYP450-mediated oxidation, producing neurotoxic oxon derivatives and the biomarker 4-bromo-2-chlorophenol . Ethoprophos degrades to O-ethyl S-propyl hydrogen phosphorothioate, a metabolite detected in rat urine with 33–41% excretion within 6 hours .

Analytical and Environmental Behavior

- Chiral Separation: Enantiomers of organophosphates like profenofos are resolved using chiral HPLC columns (e.g., Chiralcel OD), critical for assessing stereospecific toxicity .

- Photodegradation: Profenofos accelerates the breakdown of chlorothalonil under UV light, generating hydroxyl radicals and products like 2-chloro-4-bromophenol .

- Environmental Persistence : Sulprofos exhibits moderate soil adsorption (log Koc = 3.2), while ethoprophos’s shorter half-life (<7 days) reduces bioaccumulation risks .

Toxicity and Regulatory Status

Preparation Methods

Catalytic Synthesis of Thiophosphoryl Chloride

In a patented process, PCl₃ reacts with molten sulfur at 100–150°C in the presence of tributylamine as a catalyst. The exothermic reaction achieves >95% conversion within 60 minutes, yielding high-purity PSCl₃ (99.7%) after distillation. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 120–150°C |

| Catalyst Loading | 3–5 wt% tributylamine |

| Reaction Time | 30–60 minutes |

| Distillation Cut | 120–127°C (atmospheric) |

This method minimizes byproducts like PCl₅ and ensures recyclability of the catalyst-rich distillation heel.

Stepwise Alkylation of Thiophosphoryl Chloride

O-Ethyl S-propyl chlorothiophosphate is synthesized via sequential nucleophilic substitutions on PSCl₃. The process involves two distinct alkylation steps:

Ethylation at Oxygen Center

PSCl₃ undergoes O-ethylation using ethanol under low-temperature conditions (−10 to 0°C) to form O-ethyl dichlorothiophosphate (Cl₂P(S)OEt). The reaction is conducted in a continuous stirred-tank reactor (CSTR) to maintain temperature control and prevent side reactions:

Ethanol is introduced at a molar ratio of 1:1 to PSCl₃, with residence times of 3–5 hours ensuring >90% conversion.

Propylation at Sulfur Center

The intermediate Cl₂P(S)OEt reacts with propanethiol (PrSH) in the presence of a base (e.g., NaOH) to install the S-propyl group:

This step is performed at −5°C to suppress thiol oxidation and requires stoichiometric base to neutralize HCl.

Continuous vs. Batch Process Optimization

Industrial-scale production favors continuous processes for enhanced yield and safety. A case study demonstrated:

Continuous Process

-

Reactor Type : Cascaded CSTRs

-

Throughput : 1,309 kg/h PSCl₃

-

Yield : 88–92%

-

Advantages: Reduced thermal degradation, consistent product quality.

Batch Process

-

Reactor Type : Jacketed batch reactor

-

Cycle Time : 8–12 hours

-

Yield : 85–89%

-

Drawbacks: Higher risk of exothermic runaway.

Purification and Isolation

Crude O-ethyl S-propyl chlorothiophosphate is purified via:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing O-ethyl S-propyl chlorothiophosphate with high purity?

- Methodological Answer : Synthesis typically involves reacting ethyl dichlorophosphate with propanethiol under anhydrous conditions. A Schlenk line or inert atmosphere (e.g., nitrogen) is critical to avoid hydrolysis. The reaction is carried out in a non-polar solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts. Purification is achieved via fractional distillation under reduced pressure (20–30 mmHg) or column chromatography using silica gel and hexane/ethyl acetate gradients. Purity can be confirmed by gas chromatography (GC) or 31P NMR spectroscopy .

Q. How can O-ethyl S-propyl chlorothiophosphate be characterized using spectroscopic techniques?

- Methodological Answer :

- 31P NMR : A singlet near 55–60 ppm confirms the thiophosphoryl chloride structure.

- 1H/13C NMR : Ethyl group protons appear as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~4.1–4.3 ppm), while propylthiol protons show a multiplet (δ ~1.0–1.2 ppm for CH2 and δ ~2.5–2.7 ppm for SCH2).

- IR Spectroscopy : Peaks at 650–750 cm⁻¹ (P=S stretch) and 500–600 cm⁻¹ (P-Cl stretch) are diagnostic.

- High-Resolution Mass Spectrometry (HRMS) : The molecular ion [M+H]+ should match the theoretical mass (C5H12ClOPS: ~186.5 g/mol) .

Q. What safety protocols are essential for handling O-ethyl S-propyl chlorothiophosphate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation.

- Storage : Store in amber glass bottles under nitrogen at –20°C to prevent hydrolysis.

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) and adsorb with vermiculite.

- Disposal : Follow hazardous waste regulations, including incineration or hydrolysis under basic conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomers of O-ethyl S-propyl chlorothiophosphate and determine their absolute configurations?

- Methodological Answer : Enantiomers are resolved using chiral HPLC columns (e.g., Chiralcel OD or Chiralpak AD). Derivatization with chiral agents like (R)- or (S)-1-phenylethylamine enhances separation efficiency. Circular dichroism (CD) spectroscopy or X-ray crystallography of diastereomeric salts (e.g., with tartaric acid derivatives) can determine absolute configurations. Computational methods (DFT calculations) may also predict enantiomeric stability .

Q. What are the primary degradation pathways of O-ethyl S-propyl chlorothiophosphate in environmental matrices?

- Methodological Answer :

- Hydrolysis : Under alkaline conditions (pH >9), the P-Cl bond hydrolyzes to form O-ethyl S-propyl hydrogen phosphorothioate. LC-MS/MS with electrospray ionization (ESI) detects these metabolites (m/z 169 for [M-H]−).

- Microbial Degradation : Soil or bacterial consortia (e.g., Pseudomonas spp.) cleave the S-propyl group, yielding ethyl phosphate and propylthiol. GC-MS with headspace analysis identifies volatile sulfur byproducts (e.g., dipropyl disulfide) .

Q. How does O-ethyl S-propyl chlorothiophosphate interact with acetylcholinesterase (AChE) in mechanistic studies?

- Methodological Answer : The compound acts as an AChE inhibitor by phosphorylating the serine residue in the enzyme’s active site. Kinetic assays (Ellman’s method) quantify inhibition rates (IC50 values). Crystallography or molecular docking studies (using software like AutoDock Vina) reveal binding interactions. Mutagenesis (e.g., S200A mutants) confirms the role of specific residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.